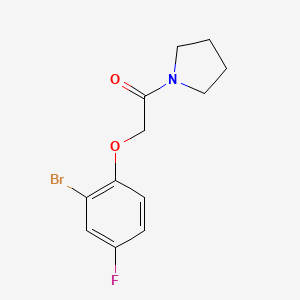
N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was initially developed as a treatment for kidney and liver cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in cell proliferation and angiogenesis. It has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
Sorafenib exerts its anticancer activity by inhibiting several kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway, as well as receptor tyrosine kinases such as VEGFR, PDGFR, and c-Kit, which are involved in angiogenesis and tumor growth. Sorafenib also inhibits the activity of the protein kinase C (PKC) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth. Sorafenib has also been shown to modulate the immune system, by inhibiting the activity of regulatory T cells and myeloid-derived suppressor cells. Sorafenib has been shown to have a favorable safety profile, with most adverse effects being manageable.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages as a research tool, including its specificity for multiple kinases, its ability to inhibit angiogenesis, and its favorable safety profile. However, Sorafenib also has limitations, including its potential off-target effects, its variable potency across different cancer cell lines, and its potential to induce drug resistance.
Zukünftige Richtungen
There are several future directions for research on Sorafenib, including:
1. Investigating the potential use of Sorafenib in combination with other drugs or therapies, such as immunotherapy or radiotherapy, to enhance its anticancer activity.
2. Identifying biomarkers that could predict response to Sorafenib, to better select patients who would benefit from treatment.
3. Developing new Sorafenib derivatives with improved potency and specificity for target kinases.
4. Investigating the potential use of Sorafenib for the treatment of other types of cancer, such as breast, lung, or thyroid cancer.
5. Investigating the potential use of Sorafenib in combination with other drugs or therapies for non-cancer indications, such as inflammatory diseases or fibrosis.
In conclusion, Sorafenib is a promising anticancer drug that has shown efficacy in the treatment of kidney and liver cancer. Sorafenib exerts its anticancer activity by inhibiting multiple kinases involved in cell proliferation and angiogenesis. Sorafenib has several advantages as a research tool, including its specificity for multiple kinases and its favorable safety profile. However, Sorafenib also has limitations, including its potential off-target effects and its variable potency across different cancer cell lines. Future research directions for Sorafenib include investigating its potential use in combination with other drugs or therapies, identifying biomarkers that could predict response to treatment, and developing new Sorafenib derivatives with improved potency and specificity.
Synthesemethoden
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromo-2-fluoroaniline with 3-methylbenzenesulfonyl chloride to form N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide. The resulting compound is then subjected to a series of reactions, including oxidation, cyclization, and acylation, to produce Sorafenib. The synthesis of Sorafenib is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In addition to its approved indications for kidney and liver cancer, Sorafenib has shown promising results in the treatment of other types of cancer, including thyroid, lung, and breast cancer. Sorafenib has also been investigated for its potential use in combination with other drugs or therapies, such as immunotherapy and radiotherapy.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-3-2-4-11(7-9)19(17,18)16-13-6-5-10(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHPQZHSIKFOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)




![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)

![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)


